1-[(R)-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea
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Overview
Description
1-[®-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a quinoline moiety with a quinuclidine structure, linked through a urea bridge to a trifluoromethyl-substituted phenyl group. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[®-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea typically involves multiple steps:
Formation of the Quinoline Derivative: The initial step involves the synthesis of the 6-methoxy-4-quinoline derivative. This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Synthesis of the Quinuclidine Moiety: The quinuclidine structure is synthesized via a cyclization reaction involving a suitable precursor, such as a vinyl-substituted amine.
Coupling Reaction: The quinoline and quinuclidine derivatives are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Urea Formation: The final step involves the formation of the urea bridge by reacting the coupled intermediate with an isocyanate derivative of the trifluoromethyl-substituted phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[®-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The urea bridge can be reduced to form corresponding amines.
Substitution: The vinyl group on the quinuclidine moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinuclidine derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s structure suggests potential as a ligand for various receptors. It can be used in the study of receptor-ligand interactions, particularly in the context of neurotransmission due to the quinuclidine moiety.
Medicine
In medicine, 1-[®-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea may be investigated for its potential therapeutic properties. Its structural components are reminiscent of known pharmacophores, suggesting possible applications in the treatment of neurological disorders or as antimicrobial agents.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the trifluoromethyl groups and the quinoline moiety.
Mechanism of Action
The mechanism of action of 1-[®-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea would depend on its specific application. In a biological context, it may interact with neurotransmitter receptors, modulating their activity. The quinuclidine moiety is known to interact with nicotinic acetylcholine receptors, suggesting a potential mechanism involving the modulation of cholinergic signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinine: Shares the quinoline and quinuclidine moieties but lacks the trifluoromethyl-substituted phenyl group.
Chloroquine: Another quinoline derivative used as an antimalarial agent.
Trifluoromethylphenylurea Derivatives: Compounds with similar urea bridges but different aromatic substituents.
Uniqueness
1-[®-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea is unique due to its combination of a quinoline moiety, a quinuclidine structure, and a trifluoromethyl-substituted phenyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C29H28F6N4O2 |
---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]urea |
InChI |
InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16?,17?,25?,26-/m1/s1 |
InChI Key |
QGLQHRHYJCQTQI-COIZRTFASA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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